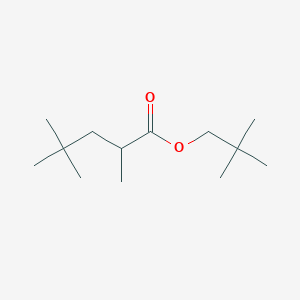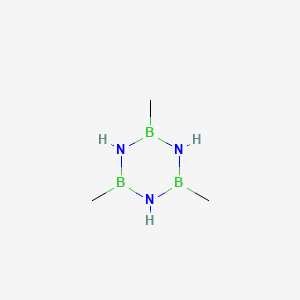![molecular formula C18H22O2 B14738276 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol CAS No. 5411-96-1](/img/structure/B14738276.png)
3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl core, and two propyl groups are attached to the 3 and 3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol can be achieved through several methods. One common approach involves the alkylation of biphenyl with propyl groups followed by hydroxylation. The alkylation can be performed using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used to facilitate the alkylation and hydroxylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Biphenyl alcohols.
Substitution: Various alkyl or aryl-substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-5,5’-dipropyl-2,2’-biphenyldiol: Similar structure with methoxy groups instead of hydroxyl groups.
4,4’-Dipropyl-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties. The hydroxyl groups enhance its reactivity and potential biological activity, while the propyl groups contribute to its lipophilicity and stability.
Propriétés
Numéro CAS |
5411-96-1 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-propylphenyl)-2-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
Clé InChI |
YHIIFBVZETZYOD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


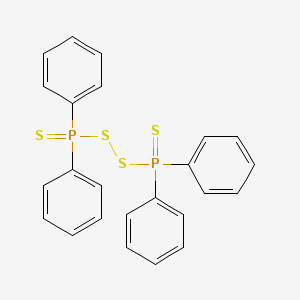
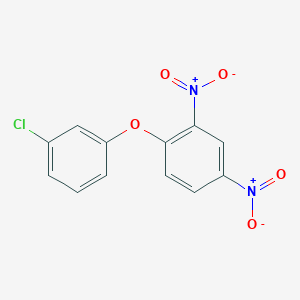

![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)

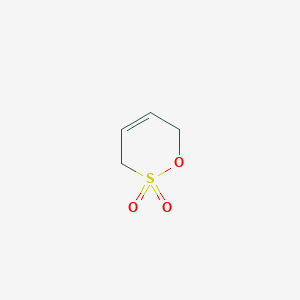
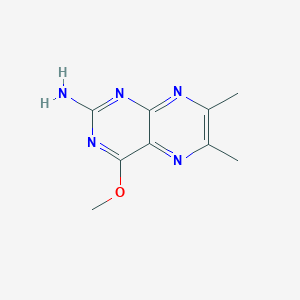

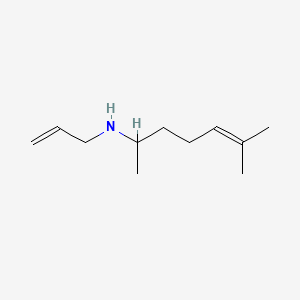

![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
